Sigmoidin B is a natural compound classified as a tetrahydroxyflavanone, specifically a prenylflavonoid. Its chemical formula is C20H20O6, and it features hydroxy groups located at the 5, 7, 3', and 4' positions, along with a prenyl group at the 5' position. Sigmoidin B is primarily extracted from the roots of Glycyrrhiza species, commonly known as licorice plants. This compound has garnered attention in various fields due to its potential biological activities and therapeutic applications .
These reactions are significant for synthesizing analogs that may exhibit improved efficacy or stability .
Sigmoidin B exhibits a range of biological activities that make it a compound of interest in pharmacological research:
The synthesis of Sigmoidin B can be approached through various methods:
Sigmoidin B has several promising applications:
Research into the interactions of Sigmoidin B with other biomolecules is ongoing. Notable areas include:
Several compounds share structural similarities with Sigmoidin B, including:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Sigmoidin A | Tetrahydroxyflavanone | Cytotoxic effects on cancer cells | Extracted from different Glycyrrhiza species |
Licochalcone A | Chalcone | Anticancer and anti-inflammatory | Contains an additional double bond |
Genistein | Isoflavone | Antioxidant and anti-cancer | Exhibits estrogenic activity |
Sigmoidin B's unique combination of multiple hydroxyl groups and a prenyl side chain distinguishes it from other flavonoids. This structural configuration not only enhances its solubility but also potentially increases its bioactivity compared to related compounds like Sigmoidin A and Licochalcone A. Its specific extraction from Glycyrrhiza roots further emphasizes its distinctiveness within the class of flavonoids .
Sigmoidin B is a naturally occurring prenylated flavanone with the molecular formula C₂₀H₂₀O₆ and a molecular weight of 356.4 grams per mole [1]. The compound exhibits a defined stereochemistry with one stereogenic center at the C-2 position of the flavanone backbone, adopting the S-configuration [1] [3]. The absolute stereochemistry is designated as (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, indicating the specific spatial arrangement of atoms around the chiral carbon [1] [6]. The compound contains a total of 26 heavy atoms and demonstrates one defined atom stereocenter count with zero undefined atom stereocenter counts [1]. The stereochemical configuration is crucial for the biological activity and molecular interactions of sigmoidin B, as the (2S)-configuration is commonly found in naturally occurring flavanones [4] [10].
Sigmoidin B belongs to the tetrahydroxyflavanone class and is specifically classified as a (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3′, and 4′, along with a prenyl group at position 5′ [1] [6]. The structural characterization reveals a flavanone core consisting of a 2,3-dihydrochromen-4-one system with multiple hydroxyl substitutions [3]. The compound features a characteristic prenyl side chain, which is a 3-methylbut-2-enyl group attached to the phenyl ring [1] [4]. Comprehensive structural analysis using two-dimensional nuclear magnetic resonance techniques has confirmed the complete assignment of all carbon and proton signals [10]. The molecular structure demonstrates the typical flavanone backbone with ring A representing the chromen system, ring B being the substituted phenyl ring, and ring C forming the heterocyclic portion [4] [8]. The prenyl substitution at the 5′-position distinguishes sigmoidin B from other flavanone derivatives and contributes significantly to its unique pharmacological properties [20].
The three-dimensional molecular configuration of sigmoidin B reveals a complex spatial arrangement that influences its biological interactions and stability [1]. The flavanone backbone adopts a characteristic boat-like conformation for the heterocyclic ring, with the phenyl ring positioned in a pseudo-equatorial orientation [4]. The prenyl side chain extends from the phenyl ring in a manner that affects the overall molecular geometry and lipophilicity [20]. Computational molecular modeling studies indicate that the hydroxyl groups at positions 5, 7, 3′, and 4′ are positioned to facilitate intramolecular hydrogen bonding, which stabilizes the molecular conformation [18]. The spatial arrangement of the multiple hydroxyl groups creates a specific three-dimensional pattern that is essential for the compound's antioxidant and radical scavenging activities [6] [41]. The prenyl group adopts an extended conformation that contributes to the lipophilic character of the molecule while maintaining the hydrophilic properties provided by the hydroxyl substitutions [25].
The lipophilicity of sigmoidin B is characterized by an XLogP3-AA value of 4.0, indicating moderate to high lipophilic properties [1]. This calculated logarithmic partition coefficient reflects the compound's ability to partition between aqueous and lipid phases [24]. The XLogP3 algorithm utilizes an optimized atom typing scheme and considers structural analogs to predict lipophilicity with enhanced accuracy [24]. The relatively high XLogP3 value suggests favorable membrane permeability characteristics, which is consistent with the presence of the prenyl substituent that increases the overall hydrophobic surface area [25]. The lipophilicity measurement places sigmoidin B within the acceptable range for oral bioavailability according to drug-likeness criteria [25]. However, the compound exhibits violations in lead-likeness tests due to its molecular weight and XLogP3 values, indicating potential limitations for pharmaceutical development [25].
Sigmoidin B exhibits four hydrogen bond donor sites and six hydrogen bond acceptor sites, as determined by computational analysis [1] [17]. The hydrogen bond donors correspond to the hydroxyl groups located at positions 5, 7, 3′, and 4′ of the flavanone skeleton [1]. The hydrogen bond acceptors include the six oxygen atoms present in the molecule, comprising both the hydroxyl oxygen atoms and the carbonyl oxygen at the C-4 position [1]. This hydrogen bonding profile is significant for the compound's solubility characteristics and biological interactions [22]. The total hydrogen bond count of ten (sum of donors and acceptors) falls within the acceptable range for compounds with good oral bioavailability [22]. The hydrogen bonding pattern is particularly important for the antioxidant activity of sigmoidin B, as the hydroxyl groups can donate hydrogen atoms to neutralize free radicals [18] [41].
The molecular structure of sigmoidin B contains three rotatable bonds, which contributes to its conformational flexibility [1] [17]. The rotatable bonds are primarily associated with the prenyl side chain and provide the molecule with the ability to adopt multiple conformations [22]. This relatively low number of rotatable bonds is favorable for oral bioavailability, as compounds with ten or fewer rotatable bonds typically exhibit better absorption characteristics [22]. The restricted rotation around certain bonds due to the rigid flavanone backbone limits excessive conformational flexibility while maintaining sufficient molecular dynamics for biological interactions [22]. The rotatable bond count is below the threshold that would negatively impact membrane permeation, contributing to the compound's potential for cellular uptake [22].
Sigmoidin B demonstrates a topological polar surface area of 107 Ångströms squared, which is within the acceptable range for compounds with good membrane permeability [1]. Alternative calculations report a polar surface area of 109.29 Ångströms squared, confirming the consistency of this important physicochemical parameter [17]. The polar surface area is primarily contributed by the multiple hydroxyl groups and the carbonyl functionality present in the molecular structure [1]. This parameter is crucial for predicting passive diffusion across biological membranes, and the observed value suggests favorable absorption characteristics [22]. The polar surface area measurement correlates well with gastrointestinal absorption potential and blood-brain barrier permeability predictions [22]. Values below 140 Ångströms squared are generally associated with high probability of good oral bioavailability, positioning sigmoidin B favorably in this regard [22].
The solubility profile of sigmoidin B reflects the balance between its hydrophilic hydroxyl groups and lipophilic prenyl substituent [25]. The compound exhibits moderate solubility in aqueous systems due to the presence of four hydroxyl groups that can form hydrogen bonds with water molecules [16]. The prenyl side chain contributes to enhanced solubility in organic solvents and lipid-based systems [20]. Experimental solubility studies indicate that sigmoidin B demonstrates improved dissolution in polar organic solvents compared to purely aqueous media [16]. The compound's solubility characteristics are influenced by pH, with enhanced dissolution observed under basic conditions due to potential deprotonation of phenolic hydroxyl groups [16]. Temperature also affects solubility, with increased dissolution rates observed at elevated temperatures [16].
The nuclear magnetic resonance spectroscopic analysis of sigmoidin B provides comprehensive structural information through both proton and carbon-13 spectra [4] [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the flavanone skeleton, including the diagnostic ABX spin system for the heterocyclic ring protons [7]. The H-2 proton appears as a doublet of doublets at approximately 5.37 parts per million with coupling constants of 3.1 and 12.8 hertz [4]. The H-3 protons show the typical pattern for flavanone compounds, with axial and equatorial protons appearing at 3.16 and 2.67 parts per million, respectively [4]. The aromatic protons of the A-ring display signals at 6.94 parts per million for H-6 and similar chemical shifts for H-8 [4]. The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon at 180.2 parts per million, consistent with the ketone functionality at C-4 [4] [32]. The carbon signals for the hydroxyl-bearing carbons appear in the expected ranges, with the phenolic carbons showing characteristic downfield shifts [32] [33].
Mass spectrometric analysis of sigmoidin B reveals distinctive fragmentation patterns that aid in structural confirmation [1] [4]. The molecular ion peak appears at m/z 356, corresponding to the exact molecular weight of the compound [1]. High-resolution mass spectrometry provides an exact mass of 356.12598835 daltons, confirming the molecular formula C₂₀H₂₀O₆ [1]. The fragmentation pattern includes characteristic losses associated with the prenyl side chain, resulting in significant fragment ions [7]. Retro Diels-Alder fragmentation produces diagnostic peaks that help identify the A-ring and B-ring portions of the molecule [7]. The base peak at m/z 153 corresponds to the A-ring fragment containing two hydroxyl groups [7]. The fragment at m/z 217 represents the B-ring portion with its associated substituents [7]. The mass spectral data support the proposed structure and provide confirmation of the prenyl substitution pattern [4].
The ultraviolet-visible absorption spectrum of sigmoidin B exhibits characteristic absorption bands typical of flavanone compounds [4] [12]. The compound shows absorption maxima at approximately 230 nanometers and 285 nanometers, with logarithmic extinction coefficients of 4.29 and 4.11, respectively [4]. These absorption bands correspond to π→π* electronic transitions within the conjugated aromatic system [12] [13]. The absorption at 230 nanometers is attributed to the benzoyl chromophore, while the longer wavelength absorption around 285 nanometers corresponds to the cinnamoyl system [12]. The presence of multiple hydroxyl groups influences the absorption characteristics through their effect on the electronic distribution within the aromatic rings [13]. The molar absorptivity values indicate strong absorption bands consistent with quantum mechanically allowed transitions [12]. The ultraviolet-visible spectrum provides valuable information for quantitative analysis and purity assessment of sigmoidin B [14].
The infrared spectrum of sigmoidin B displays characteristic absorption bands that confirm the presence of specific functional groups [4] [15]. The broad absorption band in the region of 3550-3150 wavenumbers corresponds to the stretching vibrations of the hydroxyl groups [4]. The carbonyl stretching vibration appears at 1650 wavenumbers, indicating the presence of a chelated ketone functionality [4]. Aromatic carbon-carbon stretching vibrations are observed at 1600 and 1580 wavenumbers, confirming the presence of the benzene rings [4]. The ether linkage in the flavanone structure produces characteristic absorptions at 1192 and 1150 wavenumbers [4]. Additional bands associated with carbon-hydrogen bending and stretching vibrations appear in the expected regions of the spectrum [15]. The infrared spectral data provide complementary structural information that supports the proposed molecular structure [15].
The structure-activity relationship analysis of sigmoidin B reveals critical molecular features that contribute to its biological properties [6] [18] [41]. The presence of hydroxyl groups at positions 5, 7, 3′, and 4′ is essential for the compound's antioxidant and radical scavenging activities [18] [41]. The prenyl substitution at the 5′-position significantly enhances the lipophilic character and membrane permeability, contributing to improved bioavailability [20] [41]. Comparative studies with related flavanones demonstrate that the specific hydroxylation pattern of sigmoidin B is optimal for free radical neutralization [18]. The (2S)-stereochemistry at the C-2 position influences the three-dimensional orientation of the molecule and affects its binding interactions with biological targets [37]. Structure-activity relationship studies indicate that the prenyl group contributes to enhanced biological activity compared to non-prenylated analogs [20]. The combination of multiple hydroxyl groups and the prenyl substituent creates a unique molecular framework that balances hydrophilic and lipophilic properties [25] [41]. Research demonstrates that modifications to the hydroxyl pattern or removal of the prenyl group significantly reduces the biological activity, highlighting the importance of the complete structural framework [20] [42].
Structural Feature | Contribution to Activity | Reference Compounds |
---|---|---|
5,7-Dihydroxyl (A-ring) | Essential for antioxidant activity | Naringenin, Eriodictyol |
3′,4′-Dihydroxyl (B-ring) | Critical for radical scavenging | Quercetin, Luteolin |
5′-Prenyl substitution | Enhanced lipophilicity and bioactivity | Sigmoidin A, Abyssinin |
(2S)-Configuration | Optimal binding orientation | Natural flavanones |
Flavanone backbone | Core pharmacophore | Hesperidin, Naringin |